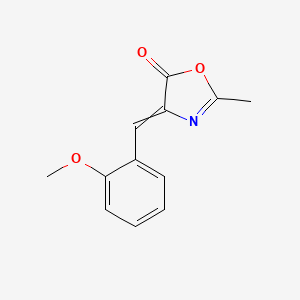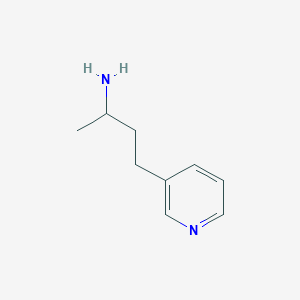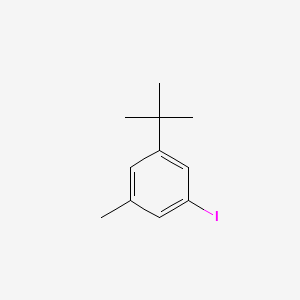
4,7-Difluoro-9h-fluoren-2-amine
Vue d'ensemble
Description
4,7-Difluoro-9h-fluoren-2-amine is a fluorinated derivative of fluorenamine, a compound known for its aromatic structure and potential applications in various fields. The presence of fluorine atoms at the 4 and 7 positions of the fluorene ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the fluorination of fluorenone derivatives, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The resulting difluorofluorenone can then be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of 4,7-Difluoro-9h-fluoren-2-amine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The subsequent amination step can be optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Difluoro-9h-fluoren-2-amine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Difluorofluorenone derivatives.
Reduction: Fluorenylamines and other reduced products.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
4,7-Difluoro-9h-fluoren-2-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Difluoro-9h-fluoren-2-amine involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dichloro-9H-fluoren-2-amine: Another halogenated fluorenamine with chlorine atoms instead of fluorine.
9H-Fluoren-2-amine: The non-fluorinated parent compound.
2,7-Dibromo-9H-fluoren-2-amine: A brominated derivative with bromine atoms at the 2 and 7 positions.
Uniqueness
4,7-Difluoro-9h-fluoren-2-amine is unique due to the presence of fluorine atoms,
Propriétés
Numéro CAS |
2969-65-5 |
|---|---|
Formule moléculaire |
C13H9F2N |
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
4,7-difluoro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H9F2N/c14-9-1-2-11-7(4-9)3-8-5-10(16)6-12(15)13(8)11/h1-2,4-6H,3,16H2 |
Clé InChI |
SXDGRSPZZWBSQD-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-Bromo-2-{[4-(4-fluorophenyl)piperazinyl]sulfonyl}thiophene](/img/structure/B8762398.png)
